Methyl (R)-(-)-3-hydroxybutyrate
Overview
Description
Methyl ®-(-)-3-hydroxybutyrate is an organic compound with the molecular formula C5H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a methyl ester of 3-hydroxybutyric acid and is commonly used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl ®-(-)-3-hydroxybutyrate can be synthesized through several methods. One common approach involves the esterification of ®-3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Methyl ®-(-)-3-hydroxybutyrate often involves the use of biocatalysts. Enzymatic methods using lipases can provide high enantioselectivity and yield. The process involves the transesterification of ®-3-hydroxybutyric acid with methanol, catalyzed by lipase enzymes under mild conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl ®-(-)-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl acetoacetate.
Reduction: It can be reduced to form ®-3-hydroxybutanol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Methyl acetoacetate.
Reduction: ®-3-hydroxybutanol.
Substitution: Various substituted esters depending on the reagent used.
Scientific Research Applications
Methyl ®-(-)-3-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of various enzymes.
Medicine: It is investigated for its potential role in metabolic studies and as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of Methyl ®-(-)-3-hydroxybutyrate involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is converted to ®-3-hydroxybutyric acid, which is a key intermediate in the metabolism of fatty acids. This conversion is catalyzed by esterases. The compound can also act as a signaling molecule, influencing various cellular processes.
Comparison with Similar Compounds
Methyl (S)-(+)-3-hydroxybutyrate: The enantiomer of Methyl ®-(-)-3-hydroxybutyrate, with different optical activity.
Ethyl ®-(-)-3-hydroxybutyrate: An ethyl ester analog with similar chemical properties but different physical properties.
Methyl acetoacetate: A structurally related compound with a keto group instead of a hydroxyl group.
Uniqueness: Methyl ®-(-)-3-hydroxybutyrate is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
methyl (3R)-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLDJEAVRNAEBW-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3976-69-0 | |
Record name | Methyl (-)-3-hydroxybutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3976-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxybutyrate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (R)-(-)-3-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-HYDROXYBUTYRATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL06316S38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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